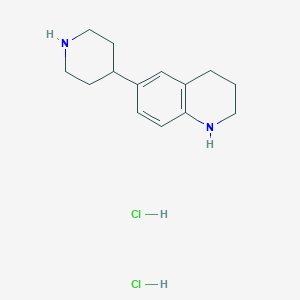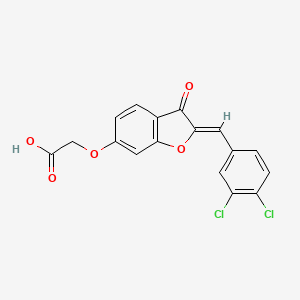![molecular formula C21H15NO3S2 B2495241 2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}benzoic acid CAS No. 540773-86-2](/img/structure/B2495241.png)
2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of 2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}benzoic acid and related compounds often involves complex organic reactions. One notable method involves the reaction of 2-carboxybenzaldehyde with various arylthio(oxy)ethylamines to produce novel 1,4-benzothiazepines and 1,4-benzoxazepines, showcasing the diversity in synthesizing heterocyclic compounds that share structural similarities with the target compound (Katritzky, Xu, He, & Mehta, 2001). Another approach includes one-pot syntheses methods for producing 2-(2-sulfanyl-4H-3,1-benzothiazin-4-yl)acetic acid derivatives, highlighting the flexibility in synthesizing complex sulfur-containing heterocycles under mild conditions (Fukamachi, Konishi, & Kobayashi, 2011).
Molecular Structure Analysis
Molecular structure analysis of related compounds reveals intricate details about their crystalline forms and non-covalent interactions. For instance, the crystal structure of certain Schiff bases showcases molecules linked by intermolecular hydrogen bonds, emphasizing the importance of non-covalent interactions in stabilizing the crystal structures of complex organic molecules (Asegbeloyin, Izuogu, Oyeka, Okpareke, & Ibezim, 2019).
Chemical Reactions and Properties
The chemical reactivity and properties of these compounds can be quite varied. For example, certain benzoic acid derivatives exhibit antimicrobial and hemolytic activities, indicating the potential for diverse chemical reactions and biological interactions. This variability is crucial for designing molecules with specific pharmacological activities (Rehman, Abbasi, Siddiqui, Ahmad, Shahid, & Subhani, 2016).
Scientific Research Applications
Metabolic Pathway Analysis
A study on the metabolism of a novel antidepressant, Lu AA21004, revealed insights into the oxidative metabolism involving cytochrome P450 enzymes. This research is pertinent due to the structural similarities with phenothiazine derivatives, indicating potential applications in drug metabolism and pharmacokinetic studies (Hvenegaard et al., 2012).
Antibacterial Agents
The development of new membrane-active antibacterial agents targeting drug-resistant Acinetobacter baumannii utilized derivatives with similar functional groups, showcasing applications in designing antibacterial compounds (Wang et al., 2021).
Organic Synthesis
Research on cyclizations of certain organic compounds to produce 1,4-benzothiazepines and 1,4-benzoxazepines highlights the utility of sulfur-containing compounds in synthetic organic chemistry, suggesting applications in the synthesis of complex organic molecules (Katritzky et al., 2001).
Oxidation Mechanisms
A study on the oxidation of aromatic sulfides by iron porphyrin complexes offers insights into oxidation mechanisms relevant to environmental and synthetic chemistry, potentially applicable to the study of similar sulfur-containing compounds (Baciocchi et al., 2003).
Future Directions
properties
IUPAC Name |
2-(2-oxo-2-phenothiazin-10-ylethyl)sulfanylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15NO3S2/c23-20(13-26-17-10-4-1-7-14(17)21(24)25)22-15-8-2-5-11-18(15)27-19-12-6-3-9-16(19)22/h1-12H,13H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLLYJAYQYUTTET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)SCC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}benzoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-chlorophenyl)-1-methyl-2-[(4-methylphenyl)sulfanyl]-1H-indole-3-carboxamide](/img/structure/B2495158.png)
![4-[7-(4-fluorophenyl)-5H-pyrrolo[2,3-b]pyrazin-6-yl]pyridine](/img/structure/B2495160.png)
![2-ethoxy-1H-benzo[d]imidazole](/img/structure/B2495161.png)
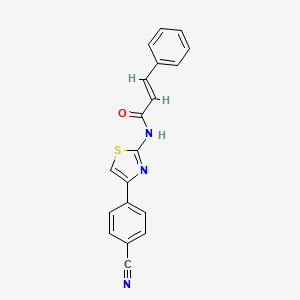
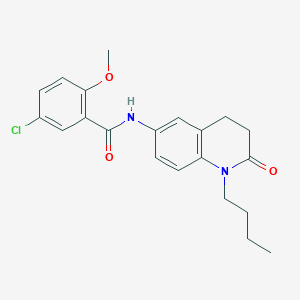
![(E)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2495166.png)
![(5-Methylpyrazin-2-yl)-[4-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2495168.png)
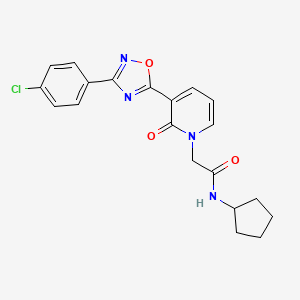
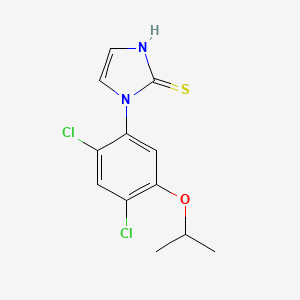
![N-(4-(benzo[d]thiazol-2-yl)phenyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2495171.png)
![tert-butyl N-[(3S,6S)-6-(hydroxymethyl)oxan-3-yl]carbamate](/img/structure/B2495173.png)

